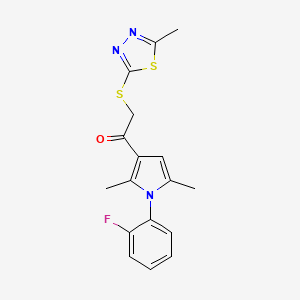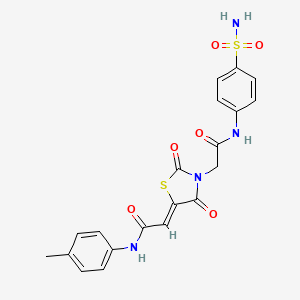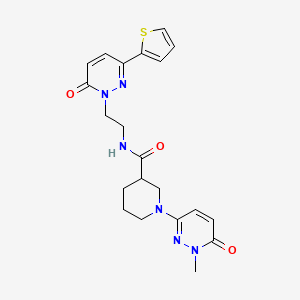![molecular formula C14H17N5OS B2965262 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide CAS No. 2097919-41-8](/img/structure/B2965262.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall yield .Molecular Structure Analysis
Techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, and stability .Applications De Recherche Scientifique
Antibacterial Activity
Quinazoline derivatives, including those with thiazole components, have been synthesized and characterized for their antibacterial activities. These compounds were screened against different Gram-positive and Gram-negative bacterial strains, showing that certain quinazoline derivatives containing thiazole rings exhibit good antibacterial activity. This suggests their potential use in developing new antibacterial agents (Selvakumar & Elango, 2017).
Antitumor Activity
Research into the structure-antitumor activity relationships within the class of N-[2-(dimethylamino)ethyl] linear tricyclic carboxamides, including quinazoline derivatives, has identified specific chromophore requirements for in vivo antitumor activity. These findings are crucial for understanding the pharmacophore of this class of compounds and identifying new antitumor agents with enhanced potency and selectivity (Palmer et al., 1988).
Synthesis and Characterization
The synthesis of thiazole compounds under various reaction conditions highlights the importance of the reaction medium in organic synthesis and pharmaceutical research. This work not only explores the best conditions for synthesizing thiazole rings but also contributes to the understanding of reaction dynamics in the presence of different reagents, catalysts, and solvents. Such research is foundational for the development of novel compounds with potential scientific and therapeutic applications (Berber, 2022).
Antimycobacterial Activity
The design, synthesis, and evaluation of novel quinoline derivatives for antitubercular activity against Mycobacterium tuberculosis demonstrate the potential of such compounds in addressing tuberculosis. This research underscores the importance of novel quinoline derivatives in developing new antimycobacterial agents, highlighting their therapeutic potential against one of the world's deadliest infectious diseases (Marvadi et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies not only contribute to understanding the mechanisms of corrosion inhibition but also highlight the potential industrial applications of these compounds in protecting metal surfaces from corrosion, thereby extending their life and usability (Hu et al., 2016).
Mécanisme D'action
Result of Action
The interaction of DACA with DNA and its disruption of topoisomerase activity results in DNA damage, which can lead to cell death. This makes DACA potentially useful in the treatment of cancers, as it can lead to the death of rapidly dividing cancer cells .
Action Environment
The efficacy and stability of DACA can be influenced by various environmental factors. For example, the presence of certain proteins in the plasma can affect the bioavailability of DACA .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-19(2)14-15-6-9-5-10(3-4-11(9)18-14)17-13(20)12-7-21-8-16-12/h6-8,10H,3-5H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFKIYNWDBRKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)




![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965192.png)




![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2965202.png)